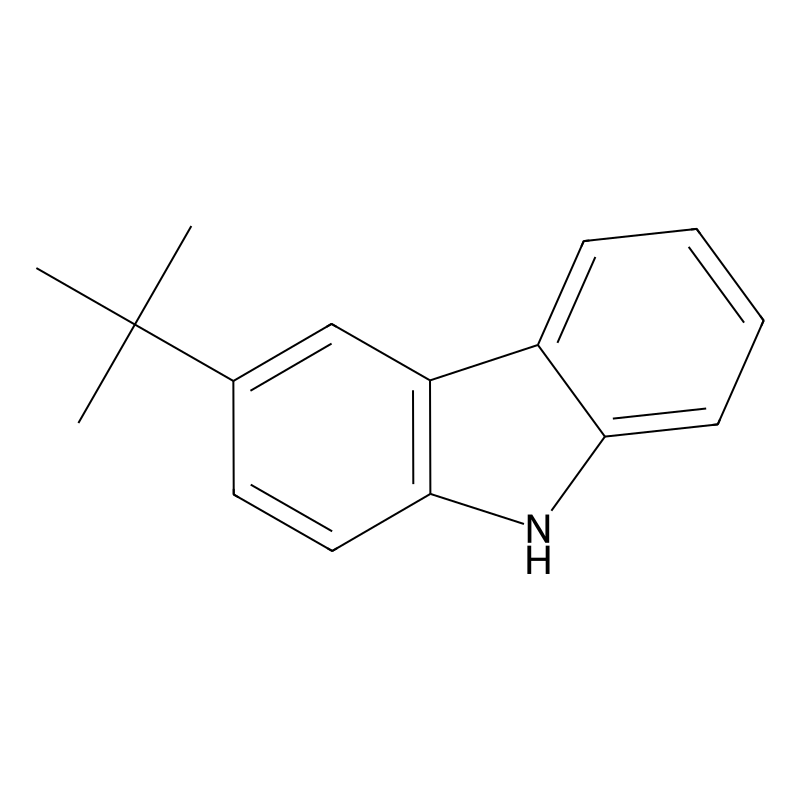

3-tert-butyl-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Chemical Properties:

3-tert-Butyl-9H-carbazole is an organic compound synthesized from various starting materials, including carbazole and tert-butyl chloride. It is a white solid with a melting point of 153 °C []. Research has explored different methods for its synthesis, aiming to improve efficiency and yield [].

Organic Electronics and Optoelectronics:

3-tert-Butyl-9H-carbazole has attracted interest in organic electronics and optoelectronics due to its hole-transporting properties. These properties make it a potential candidate for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ]. Studies have investigated its use as a host material in OLEDs, where it can improve device efficiency and stability [].

Polymer Chemistry and Functional Materials:

The incorporation of 3-tert-butyl-9H-carbazole units into polymers has been explored for the development of functional materials with diverse properties. These polymers exhibit potential applications in organic photovoltaics, light-emitting polymers (LEPs), and hole-transporting materials (HTMs) [, , ]. Research suggests that the tert-butyl group enhances the processability and thermal stability of these polymers.

Biomedical Applications:

Emerging research suggests potential applications of 3-tert-butyl-9H-carbazole in the biomedical field. Studies have explored its use as a scaffold for drug delivery and as a fluorescent probe for biological imaging [, ]. However, further research is needed to fully understand its potential and limitations in these areas.

3-tert-butyl-9H-carbazole is an organic compound with the molecular formula C₁₆H₁₇N and a molecular weight of 223.32 g/mol. It features a carbazole structure with a tert-butyl group at the third position. This compound exists as a solid at room temperature and exhibits notable fluorescence properties, making it suitable for various electronic applications .

- Electrophilic Substitution: The nitrogen atom in the carbazole ring can participate in electrophilic aromatic substitution reactions.

- Nucleophilic Reactions: The tert-butyl group can be involved in nucleophilic substitution reactions under specific conditions.

- Photo

Several methods exist for synthesizing 3-tert-butyl-9H-carbazole:

- Friedel-Crafts Alkylation: This method involves the alkylation of carbazole using tert-butyl chloride in the presence of a Lewis acid catalyst.

- Nucleophilic Aromatic Substitution: This approach can be employed to introduce the tert-butyl group onto the carbazole ring under suitable conditions .

- Photochemical Methods: Some recent studies have explored photochemical synthesis routes that leverage light to facilitate the formation of this compound .

3-tert-butyl-9H-carbazole has several applications across different fields:

- Organic Light Emitting Diodes (OLEDs): Its fluorescent properties make it a candidate for use in OLED technology.

- Solar Cells: The compound can be utilized in dye-sensitized solar cells due to its light absorption characteristics.

- Fluorescent Probes: Its photochemical properties allow it to function as a fluorescent probe in various analytical applications .

Interaction studies involving 3-tert-butyl-9H-carbazole have focused on its behavior in different environments:

- Solvent Effects: The solubility and fluorescence intensity of the compound can vary significantly depending on the solvent used.

- Complex Formation: Research has shown that 3-tert-butyl-9H-carbazole can form complexes with metal ions, which may alter its electronic properties and enhance its application potential .

Several compounds share structural similarities with 3-tert-butyl-9H-carbazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 9H-Carbazole | Base structure without substitutions | Foundational structure for many derivatives |

| 3,6-Di-tert-butyl-9H-carbazole | Two tert-butyl groups | Enhanced solubility and fluorescence properties |

| 3-Methylcarbazole | Methyl group instead of tert-butyl | Different electronic properties due to methyl group |

| 1-Methylcarbazole | Methyl group at position one | Variations in reactivity compared to tert-butyl |

3-tert-butyl-9H-carbazole stands out due to its specific tert-butyl substitution, which influences its physical and chemical properties, making it particularly useful for optoelectronic applications.

XLogP3

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant